molecular formula C21H24O12 B2445542 2-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}benzoic acid CAS No. 1094864-54-6

2-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}benzoic acid

Cat. No.: B2445542
CAS No.: 1094864-54-6
M. Wt: 468.411
InChI Key: FAHIAWRPNJBFDP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple acetyloxy groups attached to an oxan ring, which is further connected to a benzoic acid group. More detailed structural analysis would require advanced techniques like X-ray crystallography.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds have been used to prepare inorganic-organic hybrid frameworks based on polynuclear metal-hydroxyl clusters .

Scientific Research Applications

  • Prodrug Development : A study by Rolando et al. (2013) developed water-soluble esters of acetylsalicylic acid (aspirin) with properties of ASA prodrugs. These derivatives contain a nitric oxide-releasing nitrooxy group and a solubilizing moiety, showing potential for clinical application due to ASA release and lower gastrotoxicity compared to ASA.

  • Stabilization of Mesophases : Research by Percec et al. (1995) described the stabilization of hexagonal columnar mesophases using tapered building blocks like 3,4,5-tris[(4-(n-decan-1-yloxy)benzyl)oxy]benzoic acid. This work is significant in the field of material science, particularly in developing liquid crystalline phases.

  • Liquid Crystalline Properties : Beginn et al. (2000) studied the synthesis of liquid crystalline benzoate derivatives, which form lyotropic columnar phases and supramolecular organogels. This research, detailed in Chemistry: A European Journal, contributes to understanding the behavior of liquid crystals and their applications.

  • Structure-Activity Relationships : Dinesh (2013) analyzed two benzoic acids and their crystal structures, focusing on non-covalent interactions and bioactivity predictions. The findings, published in Acta Physica Polonica A, contribute to the field of medicinal chemistry, particularly in understanding the structure-activity relationships of compounds.

  • Antithrombogenic Properties : A study by Rodri´guez et al. (1999) explored the synthesis of a polyacrylic derivative of a benzoic acid compound with antithrombogenic properties. This research is significant in developing new materials for vascular grafts.

  • Plant Growth-Regulating Substances : Pybus et al. (1959) investigated the physiological activity of benzoic acids in plant growth regulation. Their research, published in Annals of Applied Biology, enhances understanding of plant growth substances and their applications in agriculture.

  • Synthesis of Inhibitors for Steel Corrosion : Arrousse et al. (2021) conducted a study on the synthesis of benzoate derivatives as inhibitors against mild steel corrosion in acidic media. The research, detailed in Surface Engineering and Applied Electrochemistry, is significant in the field of corrosion science and material protection.

Properties

IUPAC Name

2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(33-16)32-15-8-6-5-7-14(15)20(26)27/h5-8,16-19,21H,9H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHIAWRPNJBFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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